An In-depth Technical Guide to (S)-CHPG Sodium Salt: Structure, Properties, and Experimental Applications
An In-depth Technical Guide to (S)-CHPG Sodium Salt: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective metabotropic glutamate receptor 5 (mGluR5) agonist, (S)-CHPG sodium salt. It details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, this guide offers detailed experimental protocols for its application in neuroprotection and synaptic plasticity research, alongside visual representations of its signaling pathways and experimental workflows.
Chemical and Physical Properties
(S)-CHPG sodium salt is a water-soluble form of (S)-2-chloro-5-hydroxyphenylglycine, a potent and selective agonist for the mGluR5.[1][2] Its sodium salt form enhances its solubility in aqueous solutions, facilitating its use in a wide range of biological experiments.[1]
| Property | Value | Reference |
| IUPAC Name | sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate | [3] |
| CAS Number | 1303993-73-8 | [2] |
| Molecular Formula | C₈H₇ClNNaO₃ | |
| Molecular Weight | 223.59 g/mol | |
| Purity | Typically >99% (HPLC) | |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 50 mM) | |
| Appearance | White to off-white solid | |
| Storage | Store at +4°C under desiccating conditions for up to 12 months. Solutions should be prepared fresh, but can be stored at -20°C for up to one month. |
Mechanism of Action and Signaling Pathways
(S)-CHPG sodium salt selectively activates mGluR5, a G-protein coupled receptor (GPCR) predominantly expressed on the postsynaptic membrane of neurons in the central nervous system. Unlike the non-selective group I mGluR agonist DHPG, (S)-CHPG shows little to no activity at the mGluR1 subtype.
Activation of mGluR5 by (S)-CHPG initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
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IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.
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DAG , along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).
These initial events propagate signals through various downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are crucial in modulating synaptic plasticity, neuronal survival, and other cellular processes.
Figure 1: Simplified signaling pathway of (S)-CHPG sodium salt via mGluR5 activation.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing (S)-CHPG sodium salt.
In Vitro Neuroprotection Assay Against Excitotoxicity
This protocol describes a method to assess the neuroprotective effects of (S)-CHPG sodium salt against glutamate-induced excitotoxicity in primary cortical neuron cultures.
Materials:
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Primary cortical neurons (e.g., from E18 rat embryos)
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Neurobasal medium supplemented with B27 and GlutaMAX
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Poly-D-lysine coated culture plates
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(S)-CHPG sodium salt
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Glutamate
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Lactate Dehydrogenase (LDH) cytotoxicity assay kit
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Apoptosis assay kit (e.g., TUNEL or Caspase-3)
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Microplate reader
Procedure:
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Cell Culture:
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Plate dissociated primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
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Culture neurons in supplemented Neurobasal medium for 7-10 days to allow for maturation.
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Treatment:
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Prepare a stock solution of (S)-CHPG sodium salt in sterile, deionized water.
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Pre-treat the neuronal cultures with varying concentrations of (S)-CHPG sodium salt (e.g., 10 µM, 100 µM, 1 mM) for 30 minutes.
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Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours. Include a vehicle control group (no glutamate) and a glutamate-only control group.
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Assessment of Cell Viability (LDH Assay):
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After 24 hours of glutamate exposure, collect the cell culture supernatant.
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Quantify the amount of LDH released into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the percentage of cytotoxicity relative to the control groups.
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Assessment of Apoptosis:
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Fix the cells with 4% paraformaldehyde.
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Perform a TUNEL assay or immunocytochemistry for activated Caspase-3 to quantify apoptotic cells, following the manufacturer's protocol.
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Visualize and quantify the number of apoptotic cells using fluorescence microscopy.
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Figure 2: Experimental workflow for an in vitro neuroprotection assay.
In Vivo Neuroprotection in a Rat Model of Traumatic Brain Injury (TBI)
This protocol outlines a procedure to evaluate the neuroprotective effects of (S)-CHPG sodium salt in a controlled cortical impact (CCI) model of TBI in rats.
Materials:
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Adult male Sprague-Dawley rats (250-300g)
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Anesthesia (e.g., isoflurane)
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Stereotaxic frame
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CCI device
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(S)-CHPG sodium salt
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Saline (vehicle)
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Suturing materials
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Behavioral testing apparatus (e.g., Morris water maze, rotarod)
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Histological stains (e.g., Nissl, Fluoro-Jade)
Procedure:
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Animal Preparation and TBI Induction:
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Anesthetize the rat and secure it in a stereotaxic frame.
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Perform a craniotomy over the desired cortical region (e.g., parietal cortex).
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Induce a moderate TBI using a CCI device with controlled parameters (e.g., 4 mm impactor tip, 2.0 mm deformation depth, 4 m/s velocity).
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Suture the scalp incision.
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Drug Administration:
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Thirty minutes prior to TBI induction, administer (S)-CHPG sodium salt (e.g., 250 nM in 5 µL) via intracerebroventricular (ICV) injection. A vehicle control group should receive an equivalent volume of saline.
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Behavioral Assessment:
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Conduct behavioral tests at various time points post-TBI (e.g., 1, 3, 7, and 14 days) to assess motor and cognitive function.
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Motor Function: Use the rotarod test to measure motor coordination and balance.
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Cognitive Function: Use the Morris water maze to assess spatial learning and memory.
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Histological Analysis:
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At the end of the behavioral assessments, perfuse the animals with saline followed by 4% paraformaldehyde.
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Cryosection the brains and perform histological staining.
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Nissl Staining: To determine the lesion volume.
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Fluoro-Jade Staining: To quantify degenerating neurons.
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Electrophysiological Recording of NMDA-Induced Depolarizations
This protocol describes how to investigate the potentiation of NMDA-induced depolarizations by (S)-CHPG sodium salt in hippocampal slices.
Materials:
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Young adult rats (e.g., P21-P30)
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Vibratome or tissue chopper
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Artificial cerebrospinal fluid (aCSF)
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Recording chamber for brain slices
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Glass microelectrodes
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Amplifier and data acquisition system
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(S)-CHPG sodium salt
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N-methyl-D-aspartate (NMDA)
Procedure:
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Hippocampal Slice Preparation:
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Rapidly decapitate the rat and dissect the brain in ice-cold aCSF.
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Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
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Allow slices to recover in oxygenated aCSF for at least 1 hour.
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Electrophysiological Recording:
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Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
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Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
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Record the membrane potential in current-clamp mode.
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Drug Application:
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Establish a stable baseline recording.
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Apply NMDA (e.g., 20 µM) to the slice via the perfusion system and record the resulting depolarization.
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Wash out the NMDA and allow the membrane potential to return to baseline.
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Bath-apply (S)-CHPG sodium salt (e.g., 100 µM) for 10-15 minutes.
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Re-apply NMDA in the presence of (S)-CHPG sodium salt and record the depolarization.
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Compare the amplitude and duration of the NMDA-induced depolarization before and after the application of (S)-CHPG sodium salt.
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Conclusion
(S)-CHPG sodium salt is a valuable pharmacological tool for studying the role of mGluR5 in the central nervous system. Its selectivity and water solubility make it suitable for a variety of in vitro and in vivo applications. The experimental protocols provided in this guide offer a starting point for researchers investigating the therapeutic potential of targeting mGluR5 in neurological disorders. As with any experimental work, it is crucial to optimize these protocols for specific research questions and experimental setups.
